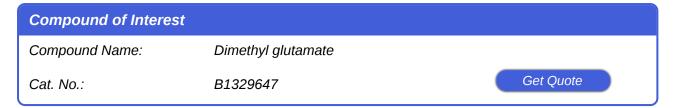


Synthesis and chemical properties of Dimethyl L-glutamate

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An In-depth Technical Guide to the Synthesis and Chemical Properties of Dimethyl L-glutamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl L-glutamate, also known by its synonyms L-Glutamic acid dimethyl ester and H-Glu(OMe)-OMe, is a diester derivative of the non-essential amino acid L-glutamic acid.[1][2] It serves as a crucial intermediate and building block in various chemical and pharmaceutical applications, including peptide synthesis and biochemical research.[3] As a membrane-permeable analog of glutamate, it is frequently used in studies related to diabetes, glucose transport, and insulin secretion.[4][5] This guide provides a comprehensive overview of its synthesis, chemical properties, and relevant experimental protocols, tailored for professionals in research and drug development. The hydrochloride salt form is commonly used as it enhances stability and solubility, making it easier to handle in various chemical processes.[3][6]

Synthesis of Dimethyl L-glutamate Hydrochloride

The synthesis of Dimethyl L-glutamate hydrochloride is most commonly achieved through the esterification of L-glutamic acid. The two primary methods employed are the Fischer esterification using an acid catalyst and a more reactive approach utilizing thionyl chloride.

Method 1: Fischer Esterification



This classic method involves reacting L-glutamic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction is reversible and driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[7][8][9][10]

Experimental Protocol: Fischer Esterification using Sulfuric Acid A general procedure for Fischer esterification is as follows:

- To a solution of L-pyroglutamic acid (5.0 g) in ethanol (150 ml), add 98% sulfuric acid (0.3 ml).[11]
- Reflux the resulting mixture for a set period, monitoring the reaction's progress via thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess alcohol under reduced pressure.
- The crude product can then be purified, often by recrystallization from a suitable solvent system like hot ethanol and anhydrous methyl tert-butyl ether (MTBE).[11]

Method 2: Synthesis using Thionyl Chloride

A more direct and often higher-yielding method involves the use of thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol in situ to form methyl chlorosulfite and HCl, which then facilitates the esterification of both the alpha and gamma carboxylic acid groups of L-glutamic acid.[12][13] This method avoids the need to remove water to drive the equilibrium. [14]

Experimental Protocol: Thionyl Chloride Method

- In a dry 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cool 300 g of anhydrous methanol to 0°C in an ice bath.[12]
- Slowly add 30.0 g (0.25 mol) of thionyl chloride dropwise to the cooled methanol while stirring.[12] The addition should be controlled to maintain the temperature.



- After the addition of thionyl chloride is complete, stir the mixture for an additional 30 minutes at 0°C.[12]
- Add 14.7 g (0.10 mol) of L-glutamic acid to the reaction mixture.[12]
- Remove the ice bath and heat the mixture to 60-63°C, maintaining this temperature with stirring for 7 hours.[1][12]
- Cool the system to 20-25°C and purge with nitrogen gas for 30 minutes to remove residual hydrogen chloride and sulfur dioxide.[12]
- Concentrate the reaction mixture by distillation under reduced pressure to remove excess methanol and thionyl chloride.[12]
- To the resulting residue, add 100 g of methyl tert-butyl ether (MTBE) and stir to form a slurry (pulping).[12]
- Collect the white solid product by filtration and dry it under vacuum. This process typically
 yields L-glutamic acid dimethyl ester hydrochloride with high purity (≥99.5%) and yield
 (≥98%).[12]

Caption: General workflow for the synthesis of Dimethyl L-glutamate HCl.

Chemical and Physical Properties

Dimethyl L-glutamate hydrochloride is typically a white to off-white crystalline solid.[3][15] Its hydrochloride form is preferred for its stability and ease of handling.[6]

Table 1: Physical and Chemical Properties of Dimethyl L-glutamate Hydrochloride



Property	Value	Reference(s)
Synonyms	L-Glutamic Acid Dimethyl Ester HCl, H-Glu(OMe)-OMe·HCl	[16]
CAS Number	23150-65-4	[12][17]
Molecular Formula	C7H14CINO4	[3][17]
Molecular Weight	211.64 g/mol	[3][15][17]
Appearance	White to almost white crystalline powder	[3][15]
Melting Point	89-90°C	[18]
Purity	>98.0%	[3][16]
Optical Activity	[α]20/D +24.0 to +28.0° (c=5, H ₂ O)	[16][18]
Storage	2-8°C, Hygroscopic	[3][15][18]
Stability	Stable under recommended storage conditions.	[15][19]

Table 2: Solubility Data

Solvent	Solubility	Reference(s)
Water	Soluble	[1][16]
Methanol	50 mg/mL	[1][18]
Ethanol	5 mg/mL	[5][19]
DMSO	10 mg/mL	[5][19]
DMF	15 mg/mL	[5][19]
PBS (pH 7.2)	~10 mg/mL (Aqueous solutions not stable > 1 day)	[19]



Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Dimethyl L-glutamate.

Table 3: Spectroscopic Data for Dimethyl L-glutamate Hydrochloride

Technique	Data	Reference(s)
¹H NMR	(400 MHz, D ₂ O) δ 4.24 - 4.19 (m, 1H), 3.85 (s, 3H), 3.73 (s, 3H), 2.65 (td, J = 7.3, 2.2 Hz, 2H), 2.37 - 2.13 (m, 2H)	[12]
¹³ C NMR	(101 MHz, D ₂ O) δ 174.8, 170.2, 53.6, 52.4, 52.0, 29.2, 24.7	[12][20][21]
IR Spectroscopy	Characteristic carbonyl stretches for the ester groups are expected around 1730-1750 cm ⁻¹ . The N-H bend of the amine hydrochloride would appear around 1500-1600 cm ⁻¹ .	[22][23][24]
Mass Spectrometry	The exact mass is 211.0611356 Da. Fragmentation patterns can be analyzed to confirm the structure.	[17][25][26][27]

Applications in Research and Drug Development

Dimethyl L-glutamate's cell-permeant nature makes it a valuable tool for studying intracellular glutamate pathways.

• Metabolic Research: It is used to investigate glucose-stimulated insulin secretion in pancreatic β-cells.[4][5] By entering the cell and being metabolized, it can influence cellular ATP levels and subsequently the activity of ATP-sensitive potassium (KATP) channels.[4]

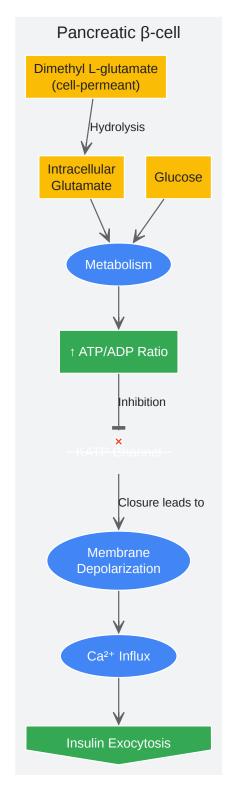






- Neuroscience: It can act as an antagonist in studies of glutamate-mediated neurosignaling.
 [5]
- Peptide Synthesis: It serves as a protected form of glutamic acid, a fundamental building block in the synthesis of peptides for therapeutic and diagnostic purposes.[3]
- Cytotoxicity Studies: The compound has been noted to be cytotoxic to certain myeloid cells, a property that is explored in relevant research contexts.[5]





Role of Dimethyl L-glutamate in Insulin Secretion

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Caption: Dimethyl L-glutamate enhances glucose-stimulated insulin secretion.



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